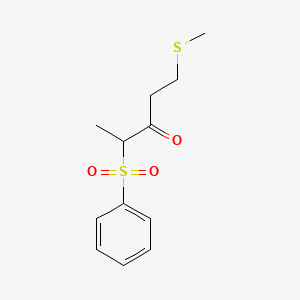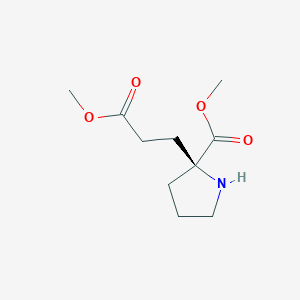
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is an organic compound with the molecular formula C9H15NO4. It is a derivative of proline, an amino acid, and contains a methoxy group and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate typically involves the esterification of 2-(3-methoxy-3-oxopropyl)-D-proline. The reaction is carried out under acidic conditions using methanol as the solvent. The process involves the following steps:
Activation of the carboxyl group: The carboxyl group of 2-(3-methoxy-3-oxopropyl)-D-proline is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxyl group reacts with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and oxopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-methoxy-3-oxopropyl)-L-prolinate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl 2-(3-methoxy-3-oxopropyl)-D-prolinate: An ethyl ester derivative with slightly different reactivity.
Methyl 2-(3-hydroxy-3-oxopropyl)-D-prolinate: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
Methyl 2-(3-methoxy-3-oxopropyl)-D-prolinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
863133-04-4 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl (2S)-2-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-14-8(12)4-6-10(9(13)15-2)5-3-7-11-10/h11H,3-7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
USRGYAHSBXUHEP-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)CC[C@@]1(CCCN1)C(=O)OC |
SMILES canonique |
COC(=O)CCC1(CCCN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
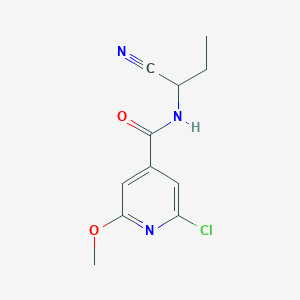
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
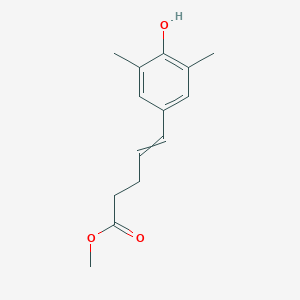
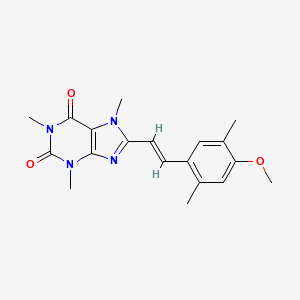
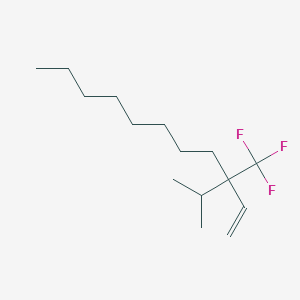
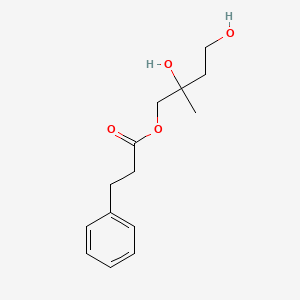
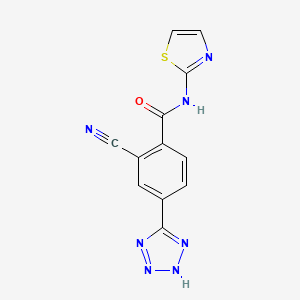
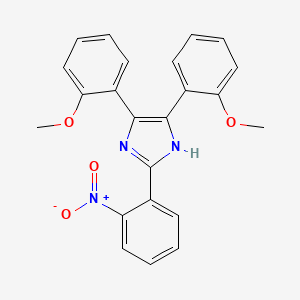
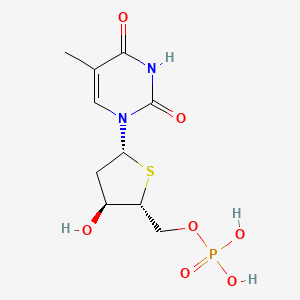
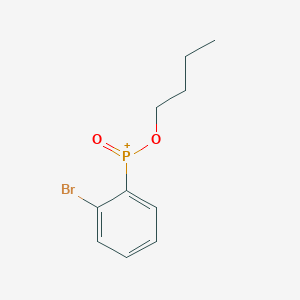
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)

